Prionidipene A Prionidipene A
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986983
InChI: InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1
SMILES:
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol

Prionidipene A

CAS No.:

Cat. No.: VC17986983

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Prionidipene A -

Specification

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
IUPAC Name (3R,4R)-4-methoxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol
Standard InChI InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1
Standard InChI Key TYJHRVUDEQUTSZ-UZLBHIALSA-N
Isomeric SMILES CC1=C2[C@H]([C@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC
Canonical SMILES CC1=C2C(C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC

Introduction

Chemical Structure and Isolation

Prionidipene A belongs to the seco-abietane class of diterpenoids, distinguished by a rearranged carbon skeleton resulting from the cleavage of the C-4/C-5 bond in the abietane framework . Structural elucidation via nuclear magnetic resonance (NMR) and X-ray crystallography reveals a tetracyclic system with a fused γ-lactone ring and multiple oxygenated functional groups, including hydroxyl and ketone moieties . The compound’s molecular formula is C20H26O4\text{C}_{20}\text{H}_{26}\text{O}_4, with a molecular weight of 330.42 g/mol .

Isolation of Prionidipene A typically involves ethanol extraction of Salvia prionitis roots, followed by chromatographic purification using silica gel and reversed-phase HPLC . Yield optimization remains a challenge, with current methods producing approximately 0.002% w/w from dried plant material . Structural analogs such as salvicine and sapriparaquinone are often co-isolated, necessitating advanced separation techniques to achieve >95% purity .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Prionidipene AP-3880.41Topoisomerase II inhibition
SalvicineHL-604.6β1 integrin inactivation
SapriparaquinoneMKN-280.3DNA intercalation

Anti-Angiogenic Properties

Prionidipene A disrupts angiogenesis by inhibiting endothelial cell migration and capillary tube formation. At concentrations as low as 1.25 µM, it reduces human microvascular endothelial cell (HMEC) migration by 56%, with complete suppression observed at 5 µM . These effects are mediated through downregulation of basic fibroblast growth factor (bFGF) mRNA expression in tumor cells, impairing pro-angiogenic signaling .

Anti-Inflammatory Activity

In rat models of adriamycin-induced glomerulosclerosis, Prionidipene A significantly reduces biomarkers of inflammation, including serum BUN (35% decrease) and 24-hour urinary protein excretion (42% reduction) . These effects are attributed to modulation of the NF-κB pathway, which regulates pro-inflammatory cytokine production .

Mechanism of Action at the Molecular Level

Prionidipene A interacts with multiple cellular targets, as illustrated in Figure 1. Key mechanisms include:

  • Topoisomerase II Inhibition: By binding to the ATP pocket of topoisomerase II, Prionidipene A prevents DNA re-ligation, inducing double-strand breaks and apoptosis .

  • Integrin Modulation: The compound inactivates β1 integrin, impairing cell adhesion to extracellular matrix components like fibronectin .

  • Oxidative Stress Induction: Generation of reactive oxygen species (ROS) through quinone-mediated redox cycling contributes to mitochondrial dysfunction .

Figure 1: Molecular Targets of Prionidipene A
Prionidipene ATopoisomerase IIDNA DamageApoptosis\text{Prionidipene A} \rightarrow \text{Topoisomerase II} \rightarrow \text{DNA Damage} \rightarrow \text{Apoptosis}
Prionidipene Aβ1 IntegrinCell Adhesion Inhibition\text{Prionidipene A} \rightarrow \beta1 \text{ Integrin} \rightarrow \text{Cell Adhesion Inhibition}

Comparative Analysis with Related Diterpenoids

Prionidipene A is structurally and functionally distinct from other diterpenoids in Salvia species. Table 2 highlights critical differences:

Table 2: Structural and Functional Comparison of Salvia-Derived Diterpenoids

CompoundSkeleton TypeKey Functional GroupsPrimary Bioactivity
Prionidipene A4,5-seco-abietaneγ-Lactone, ketoneCytotoxicity, anti-angiogenic
SalvicineAbietaneOrtho-quinoneTopoisomerase II inhibition
SaprorthoquinoneFriedo-abietanePara-quinoneAntimicrobial

Notably, the γ-lactone ring in Prionidipene A enhances its solubility and membrane permeability compared to non-seco abietanes .

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